Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate
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Description
Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of action
They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The thiophene moiety is a common structural component in a number of biologically active compounds, suggesting that it may interact with biological targets in a manner similar to these compounds .
Biochemical pathways
Without specific information on “Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate”, it’s difficult to say which biochemical pathways it might affect. Compounds containing a thiophene ring have been found to inhibit various enzymes and receptors, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives, in general, are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of this compound might be. Thiophene derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action environment
The stability and activity of thiophene derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
ethyl 4-oxo-4-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-19(24)8-7-18(23)21-16-6-5-14-9-10-22(13-15(14)12-16)20(25)17-4-3-11-27-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLRRKBTSIBFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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